molecular formula C14H16BrNO3 B7575962 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid

3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid

Cat. No. B7575962
M. Wt: 326.19 g/mol
InChI Key: UNHVQVIXVWMKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid, also known as BRCP, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of compounds known as cyclopropane carboxylic acids, which are widely used in medicinal chemistry and drug discovery. In

Scientific Research Applications

3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter release. Moreover, 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been used as a tool compound for studying the role of cyclopropane carboxylic acids in drug discovery and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular metabolism and signaling pathways. Specifically, 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that regulates the levels of endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which in turn modulate various physiological processes.
Biochemical and Physiological Effects:
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter release. Moreover, 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been shown to increase the levels of endocannabinoids in the body, which are known to have various physiological effects, including pain relief, appetite regulation, and mood modulation.

Advantages and Limitations for Lab Experiments

3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has several advantages as a tool compound for scientific research. It is readily synthesized in high yield and purity, making it easily accessible for researchers. Moreover, it has been extensively studied for its potential therapeutic applications, providing a wealth of knowledge on its mechanism of action and physiological effects. However, there are also limitations to using 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid in lab experiments. For example, its effects may be cell-type specific, and its toxicity and pharmacokinetics may not be fully understood.

Future Directions

For the study of 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid include further studies on its mechanism of action and physiological effects, exploration of its potential therapeutic applications, characterization of its toxicity and pharmacokinetics, and synthesis of new analogs for improved pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid involves the reaction of 4-bromobenzyl cyanide with cyclopropanecarbonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained after purification by column chromatography. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.

properties

IUPAC Name

3-[[1-(4-bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-16(9-6-12(17)18)13(19)14(7-8-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHVQVIXVWMKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C(=O)C1(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid

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